![molecular formula C13H10F2N2O2S B4758884 N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
Overview
Description
Thiophene carboxamides and their derivatives are a focus of synthetic organic chemistry due to their wide range of biological activities and applications in materials science. The interest in these compounds stems from their structural diversity, which allows for a broad spectrum of chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives often involves multi-step reactions, starting from basic thiophene structures. A common approach includes the Gewald reaction, utilized for synthesizing thiophene derivatives with specific substituents, followed by further functionalization through reactions with different aryl aldehydes to yield Schiff bases, among other derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis
Crystal structure analysis is pivotal for understanding the spatial arrangement of atoms within thiophene carboxamides. X-ray diffraction studies reveal the monoclinic space group crystallization, detailing the molecular dimensions and intermolecular interactions, such as hydrogen bonding and π···π interactions, that stabilize the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Thiophene carboxamides undergo various chemical reactions, including condensation with amines, cyclization, and alkylation, leading to a wide range of functional derivatives. These reactions expand the utility of thiophene carboxamides in synthesizing biologically active molecules and materials with specific properties (Dotsenko et al., 2013).
Physical Properties Analysis
The physical properties of thiophene carboxamide derivatives, such as solubility, molecular weight, and thermal stability, are influenced by their specific structural features. These properties are critical for their application in materials science and pharmaceuticals, as they affect processing conditions and biological availability (Gutch, Banerjee, & Jaiswal, 2003).
Chemical Properties Analysis
The chemical properties of thiophene carboxamides, including reactivity, acidity, and basicity, are dictated by the nature of their functional groups. These properties are essential for their interactions with biological systems and their potential therapeutic applications. Studies on thiophene carboxamide derivatives highlight their potential as inhibitors and their reactivity towards various chemical transformations (Rawe et al., 2006).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For “2-Amino-4-(3,4-difluorophenyl)thiazole”, which might be related, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin and eye irritation, and may be harmful if swallowed .
properties
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-9-4-3-8(6-10(9)15)17-12(18)7-16-13(19)11-2-1-5-20-11/h1-6H,7H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVBYZBANVYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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